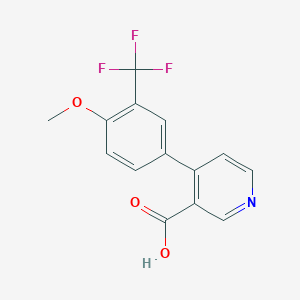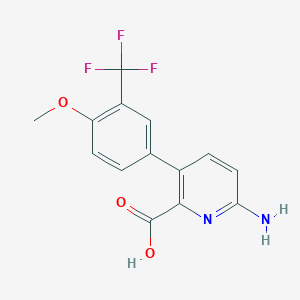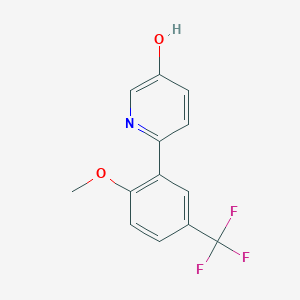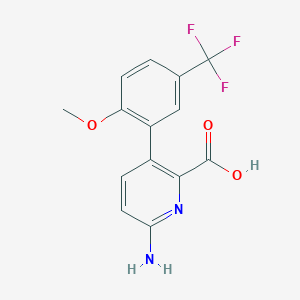
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% (2-DMSHP-5-HP) is a synthetic compound that has been used for various scientific research applications. It is an organosulfur compound with a range of properties that make it useful in the laboratory. The purpose of
科学的研究の応用
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 2-amino-3-methylpyridine and 1-methyl-2-phenylpyridine. It has also been used as a catalyst in the synthesis of polymers. Additionally, 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been used as an intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen.
作用機序
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is believed to act as a nucleophile in reactions. This means that it can act as a source of electrons for other molecules. It is also believed to act as an electron donor, which means that it can donate electrons to other molecules. This allows it to participate in a variety of reactions, such as the synthesis of organic compounds and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% are largely unknown. It has not been tested in animals or humans and its effects on living organisms have not been studied. Therefore, it is not known if it has any effects on the body or if it is toxic.
実験室実験の利点と制限
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a relatively stable compound, which means that it can be stored for long periods of time without degrading. Additionally, it is relatively non-toxic, which makes it safer to use in the laboratory. However, there are some limitations to using 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in lab experiments. It is a relatively slow-reacting compound, which means that it can take longer to complete a reaction. Additionally, it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%. It could be used as a catalyst for more efficient synthesis of organic compounds and polymers. Additionally, it could be used in the synthesis of more complex pharmaceuticals, such as anti-cancer drugs. It could also be used in the synthesis of compounds with novel properties, such as improved solubility or increased reactivity. Finally, further research could be conducted to determine the biochemical and physiological effects of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%.
合成法
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of dimethyl sulfoxide (DMSO) with 2-chloropyridine to form 2-chloro-5-dimethylsulfamoylpyridine. This reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as acetic anhydride. The second step involves the reduction of the 2-chloro-5-dimethylsulfamoylpyridine to 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%. This can be achieved by reacting the compound with sodium borohydride in an aqueous solution.
特性
IUPAC Name |
2-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-6-4-3-5-11(13)12-8-7-10(16)9-14-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPUWOCDXMMNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














